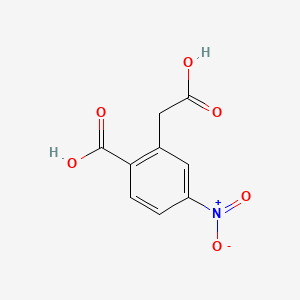

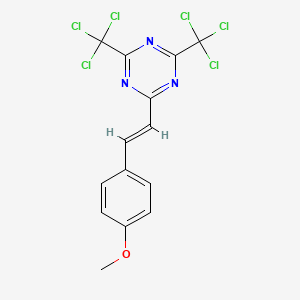

2-(Carboxymethyl)-4-nitrobenzoic acid

Vue d'ensemble

Description

2-(Carboxymethyl)-4-nitrobenzoic acid is a derivative of carboxymethyl cellulose (CMC), which is a product of carboxymethylation of cellulose . It is extensively used in various industries such as food, agriculture, wastewater treatment, pharmacy, and medicine . It is known for its excellent properties like high viscosity, hydrophilicity, defoaming, and chelating ability .

Synthesis Analysis

The synthesis of carboxymethyl derivatives involves several stages, including alkalization, carboxymethylation, purification, and neutralization . The alkalization process aims to stretch the intramolecular and intermolecular hydrogen bonds of cellulose so they can easily be substituted into carboxymethyl groups using sodium hydroxide in a suitable solvent .Molecular Structure Analysis

Carboxymethyl cellulose (CMC) is a derivative of cellulose where the carboxymethyl groups (–CH2–COONa) are bonded to hydroxyl groups of the cellulose backbone . Each monomer possesses hydrophilic (–OH, –C–O–C) and hydrophobic (–CH, –CH2–) groups, and the glucose rings are connected by β-1,4 glycosidic linkages (–C–O–C ether bonds) and intramolecular hydrogen bonds .Chemical Reactions Analysis

Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .Physical And Chemical Properties Analysis

Carboxymethyl cellulose (CMC) is an anionic, water-soluble, biodegradable, biocompatible, non-toxic, amphiphilic, and polyelectrolytic cellulose derivative . The decarboxylation temperature of CMC is increased from 548 to 573 K in the crosslinked samples . The glass and crystalline phase transitions of CMC shifted to higher temperatures with the addition of crosslinkers .Applications De Recherche Scientifique

Sulfhydryl Group Determination : A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized and proven useful for determining sulfhydryl groups in biological materials. This disulfide shows potential for reacting with blood and splitting disulfide bonds by reduced heme (Ellman, 1959).

Paramagnetic Dirhenium Complexes : 4-Nitrobenzoic acid has been used to create paramagnetic dirhenium complexes. These complexes are significant for their spectral (UV-vis, IR, EPR) and electrochemical properties. They have been evaluated for antiproliferative properties against human breast cancer cells (Mallick et al., 2017).

Synthesis of Carboxylic Esters : 2-Methyl-6-nitrobenzoic anhydride, a derivative of 4-nitrobenzoic acid, has been used for the synthesis of carboxylic esters from carboxylic acids and alcohols. This method offers excellent yields and high chemoselectivity (Shiina et al., 2002).

Halogen Bonds in Molecular Salts/Cocrystals : 2-Chloro-4-nitrobenzoic acid has been studied for its role in forming molecular salts and cocrystals, showing the importance of halogen bonds in crystal structures. This substance has potential applications in the treatment of HIV infection and boosting immune response in immune deficiency diseases (Oruganti et al., 2017).

5

. Vibrational Spectra Studies : Research on the vibrational spectra of 2-, 3-, and 4-nitrobenzoic acids has been conducted to estimate the influence of the nitro group position relative to the carboxylic group. This study includes analysis of IR, Raman, and NMR spectra, providing valuable insights into the molecular structure of these compounds (Samsonowicz et al., 2007).

Solid Solution Formation in Chemically Similar Molecules : Quantum chemical calculations and crystallization experiments have been used to study solid solutions among various 2-substituted 4-nitrobenzoic acid derivatives. This research aids in predicting solid solution formation in binary systems of chemically similar molecules (Saršu̅ns & Be̅rziņš, 2020).

Synthesis and Supramolecular Structure of Alkaline Earth 2-Carbamoyl-4-nitrobenzoate : This study explores the synthesis and structural characterization of a magnesium compound formed with 2-carbamoyl-4-nitrobenzoic acid. The research focuses on the hydrogen bonding interactions in the crystal structure, which could have implications in pharmaceutical and material science fields (Srinivasan et al., 2009).

Safety And Hazards

When handling 2-(Carboxymethyl)-4-nitrobenzoic acid, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Carboxymethyl cellulose and its derivatives have been widely investigated for drug and vaccine delivery in different forms such as hydrogels, fibers, films, nanoparticulate systems, etc., as well as for its bioactive properties . This suggests that there is potential for further development and diverse applications of carboxymethyl cellulose and its derivatives .

Propriétés

IUPAC Name |

2-(carboxymethyl)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXXWBQEZGLFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960195 | |

| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethyl)-4-nitrobenzoic acid | |

CAS RN |

39585-32-5 | |

| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)

![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)

![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)

![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)

![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)

![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)

![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)